molecular formula C6H4ClN3O3S B2610287 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid CAS No. 2460757-41-7

3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid

Cat. No.: B2610287
CAS No.: 2460757-41-7
M. Wt: 233.63
InChI Key: KDQWDOGQKRGBIE-UHFFFAOYSA-N
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Description

“3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid” is a chemical compound with the CAS Number: 2460757-41-7 . It has a molecular weight of 233.63 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H4ClN3O3S/c7-5-1-3-4(14(11,12)13)2-8-6(3)10-9-5/h1-2H, (H,8,10)(H,11,12,13) . This code provides a specific description of the molecule’s structure.

It has a density of 1.8±0.1 g/cm³ . The compound’s molar refractivity is 52.3±0.4 cm³ . It has a polar surface area of 84 Ų and a polarizability of 20.7±0.5 10^-24 cm³ . The surface tension is 85.8±3.0 dyne/cm and the molar volume is 136.9±3.0 cm³ .

Mechanism of Action

The mechanism of action of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or proteins that are involved in the development of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For instance, it has been shown to inhibit the production of certain cytokines that are involved in inflammation. It has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid in lab experiments is its unique structure, which makes it a potential candidate for developing drugs that target various diseases. However, one of the main limitations is that its mechanism of action is not fully understood, which makes it challenging to develop drugs based on this compound.

Future Directions

There are several future directions for research on 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid. For instance, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Additionally, more research is needed to investigate its potential applications in the treatment of various diseases, such as cancer and inflammation. Finally, there is a need for more studies to optimize the synthesis of this compound to improve its purity and yield.

Synthesis Methods

The synthesis of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid involves a multi-step process that includes the reaction of 3-chloropyridazine with sodium azide, followed by the addition of sulfuric acid and sodium nitrite to form the final product. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

The unique structure of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid makes it a potential candidate for developing drugs that target various diseases. Several studies have been conducted to investigate its potential applications in the field of drug discovery. For instance, it has been shown to exhibit anti-inflammatory and anti-tumor activities.

Properties

IUPAC Name

3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O3S/c7-5-1-3-4(14(11,12)13)2-8-6(3)10-9-5/h1-2H,(H,8,10)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQWDOGQKRGBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=NN=C1Cl)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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